molecular formula C8H10ClNO2 B1375893 1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride CAS No. 14347-14-9

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride

Cat. No.: B1375893
CAS No.: 14347-14-9
M. Wt: 187.62 g/mol
InChI Key: UKUBGIFXALNOJO-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride is a chemical compound that features both amino and hydroxyl functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride can be achieved through several routes. One common method involves the reaction of 3,4-dihydroxyacetophenone with ammonia in the presence of a suitable solvent like methanol or ethanol . Another approach includes the diazotization of 3-aminoacetophenone followed by hydrolysis of the resulting diazonium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and hydroxyl groups direct the incoming substituents to the ortho and para positions on the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(3-Amino-4-hydroxyphenyl)ethan-1-one hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-amino-4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-4,11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUBGIFXALNOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70778921
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14347-14-9
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70778921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-amino-4-hydroxyphenyl)ethan-1-one hydrochloride
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